N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20013359
InChI: InChI=1S/C19H21N3O2S/c1-19(2,3)15-11-25-16(22-15)8-9-20-18(24)14-10-21-17(23)13-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)(H,21,23)
SMILES:
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC20013359

Molecular Formula: C19H21N3O2S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
IUPAC Name N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide
Standard InChI InChI=1S/C19H21N3O2S/c1-19(2,3)15-11-25-16(22-15)8-9-20-18(24)14-10-21-17(23)13-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)(H,21,23)
Standard InChI Key HKYOWHTXENTJOC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=CNC(=O)C3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-dihydroisoquinoline core fused to a carboxamide group at position 4. A thiazole ring substituted with a tert-butyl group at position 4 is connected to the isoquinoline moiety via an ethyl linker. This arrangement creates a planar, conjugated system that enhances binding affinity to hydrophobic enzyme pockets . The thiazole ring contributes electron-rich sulfur and nitrogen atoms, facilitating hydrogen bonding and π-π stacking interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H21N3O2S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight355.5 g/mol
Key Functional GroupsThiazole, Dihydroisoquinoline, Carboxamide
CAS NumberNot publicly disclosed

Physicochemical Characteristics

While specific data on melting point, boiling point, and solubility remain unreported, the compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, favoring membrane permeability. The tert-butyl group enhances steric bulk, potentially improving metabolic stability by shielding reactive sites.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of the 4-tert-butylthiazole intermediate. Key steps include:

  • Thiazole Formation: Cyclocondensation of thiourea with α-bromoketones yields the 4-tert-butylthiazole ring.

  • Ethyl Linker Attachment: Alkylation of the thiazole nitrogen with 1,2-dibromoethane introduces the ethyl spacer.

  • Isoquinoline Construction: A Friedel-Crafts acylation assembles the dihydroisoquinoline scaffold, followed by oxidation to introduce the 1-oxo group .

  • Carboxamide Coupling: Finally, a peptide coupling reagent (e.g., HATU) links the isoquinoline to the carboxamide group.

Table 2: Common Reagents in Synthesis

StepReagents
Thiazole FormationThiourea, α-Bromo-4-tert-butylacetophenone
Alkylation1,2-Dibromoethane, K₂CO₃
OxidationKMnO₄ in acidic conditions
CouplingHATU, DIPEA, DMF

Chemical Modifications

The compound undergoes predictable reactions:

  • Oxidation: The dihydroisoquinoline’s C=N bond is susceptible to oxidation, forming a fully aromatic isoquinoline derivative.

  • Nucleophilic Substitution: The thiazole’s sulfur atom reacts with electrophiles, enabling side-chain diversification.

Biological Activity and Mechanism of Action

Protease Inhibition

The 1-oxo-1,2-dihydroisoquinoline scaffold mimics the transition state of peptide hydrolysis, competitively inhibiting viral proteases . In WNV NS2B-NS3 protease assays, analogs of this compound demonstrated IC₅₀ values in the low micromolar range (e.g., 12j: IC₅₀ = 3.7 μM) . Critically, it showed no activity against mammalian serine proteases (e.g., trypsin, chymotrypsin), underscoring its selectivity .

Proposed Mechanism:

  • The dihydroisoquinoline’s planar structure occupies the protease’s S1 pocket.

  • The thiazole’s tert-butyl group engages in hydrophobic interactions with the S2 subsite.

  • The carboxamide forms hydrogen bonds with catalytic residues (Ser135, His51) .

Therapeutic Applications and Future Directions

Antiviral Drug Development

The compound’s selectivity for WNV protease positions it as a lead candidate for flavivirus therapeutics. Future work should prioritize:

  • Structural Optimization: Introducing fluorine atoms or sulfonamide groups to enhance potency and pharmacokinetics.

  • In Vivo Studies: Evaluating bioavailability and toxicity in animal models.

Cancer Research

Thiazole derivatives are known tubulin polymerization inhibitors. Modifying the ethyl linker could yield antimitotic agents targeting solid tumors.

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